Solubility profile of 4-Bromo-2-phenylquinolin-3-ol in polar aprotic solvents
Solubility profile of 4-Bromo-2-phenylquinolin-3-ol in polar aprotic solvents
An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-2-phenylquinolin-3-ol in Polar Aprotic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 4-Bromo-2-phenylquinolin-3-ol, a heterocyclic compound with a quinoline scaffold, presents a structure of interest for medicinal chemistry. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility profile of 4-Bromo-2-phenylquinolin-3-ol in a range of polar aprotic solvents. We will delve into the molecular interactions governing solubility, present a detailed experimental protocol for solubility determination, and discuss the implications of the solubility profile for drug development and chemical research.
Introduction to 4-Bromo-2-phenylquinolin-3-ol and the Significance of its Solubility
4-Bromo-2-phenylquinolin-3-ol is a quinoline derivative characterized by a fused benzene and pyridine ring system, with a phenyl group at the 2-position, a hydroxyl group at the 3-position, and a bromine atom at the 4-position.[1] The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The specific substitutions on the quinoline ring of 4-Bromo-2-phenylquinolin-3-ol—the hydrogen-bond-donating hydroxyl group, the lipophilic phenyl group, and the electron-withdrawing bromine atom—create a unique physicochemical profile that dictates its interactions with various solvents.
Understanding the solubility of this compound in polar aprotic solvents is paramount for several reasons:
-
Drug Discovery and Development: In early-stage drug discovery, solubility in solvents like dimethyl sulfoxide (DMSO) is crucial for compound storage and high-throughput screening (HTS) assays.[4] Poor solubility can lead to inaccurate bioactivity data and hinder the identification of promising lead candidates.
-
Process Chemistry: The selection of an appropriate solvent is critical for the synthesis, purification, and crystallization of 4-Bromo-2-phenylquinolin-3-ol.[5] Knowledge of its solubility in different solvents allows for the optimization of reaction conditions and the development of efficient purification strategies.
-
Formulation Science: For a drug to be effective, it must be formulated in a manner that ensures adequate bioavailability. Understanding the solubility behavior of an API is the first step in designing a suitable drug delivery system.
Theoretical Framework: Solubility in Polar Aprotic Solvents
The dissolution of a crystalline solid, such as 4-Bromo-2-phenylquinolin-3-ol, in a solvent is a complex thermodynamic process governed by the interplay of lattice energy (the energy holding the crystal together) and solvation energy (the energy released when solute molecules are surrounded by solvent molecules).[6][7][8] For dissolution to occur, the solvation energy must overcome the lattice energy.
Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF), are characterized by their high polarity (large dipole moments and dielectric constants) and the absence of acidic protons (i.e., no O-H or N-H bonds).[9][10][11]
The key intermolecular forces at play when 4-Bromo-2-phenylquinolin-3-ol dissolves in a polar aprotic solvent are:
-
Dipole-Dipole Interactions: The polar bonds within both the solute and the solvent lead to attractive interactions between their respective molecular dipoles.
-
Hydrogen Bonding: While polar aprotic solvents cannot donate hydrogen bonds, their oxygen or nitrogen atoms can act as hydrogen bond acceptors. The hydroxyl group of 4-Bromo-2-phenylquinolin-3-ol can act as a hydrogen bond donor, forming hydrogen bonds with the solvent molecules.
-
van der Waals Forces: These include London dispersion forces, which are present between all molecules, and are particularly relevant for the nonpolar phenyl and quinoline ring systems.
The balance of these interactions determines the overall solubility. The presence of the polar hydroxyl group is expected to enhance solubility in polar solvents, while the bulky and nonpolar phenyl and bromo-substituted quinoline core will contribute to its lipophilicity.[1]
Caption: Intermolecular forces governing the dissolution of 4-Bromo-2-phenylquinolin-3-ol.
Experimental Determination of Equilibrium Solubility
Materials and Equipment
-
4-Bromo-2-phenylquinolin-3-ol (solid)
-
Polar aprotic solvents (e.g., DMSO, DMF, ACN, THF) of high purity
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for determining the equilibrium solubility of 4-Bromo-2-phenylquinolin-3-ol.
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Protocol
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of 4-Bromo-2-phenylquinolin-3-ol and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
-
Sample Preparation:
-
Add a measured volume of the desired polar aprotic solvent to several vials.
-
Add an excess amount of solid 4-Bromo-2-phenylquinolin-3-ol to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is essential.
-
-
Equilibration:
-
Tightly cap the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow any undissolved solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of 4-Bromo-2-phenylquinolin-3-ol in the diluted supernatant samples.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Expected Solubility Profile and Data Presentation
While experimental determination is necessary for precise values, we can anticipate certain trends based on the properties of the solvents.
| Solvent | Dielectric Constant (approx.)[11] | Dipole Moment (D, approx.)[9] | Expected Solubility Trend |
| Dimethyl Sulfoxide (DMSO) | 47 | 3.96 | High |
| N,N-Dimethylformamide (DMF) | 38 | 3.86 | High |
| Acetonitrile (ACN) | 37.5 | 3.20 | Moderate |
| Tetrahydrofuran (THF) | 7.5 | 1.75 | Lower |
Rationale for Expected Trends:
-
DMSO and DMF: These are highly polar aprotic solvents with strong hydrogen bond accepting capabilities, which should effectively solvate the 4-Bromo-2-phenylquinolin-3-ol molecule, leading to high solubility.
-
Acetonitrile: While also polar, ACN is a weaker hydrogen bond acceptor than DMSO and DMF, which may result in moderate solubility.
-
Tetrahydrofuran: THF has a significantly lower dielectric constant and dipole moment compared to the other solvents, suggesting it will be a less effective solvent for the polar aspects of the solute, resulting in lower solubility.
Conclusion and Implications
The solubility profile of 4-Bromo-2-phenylquinolin-3-ol in polar aprotic solvents is a critical piece of information for its successful application in research and development. This guide has provided a theoretical framework for understanding the factors that govern its solubility and a detailed experimental protocol for its determination. The anticipated trend of high solubility in highly polar solvents like DMSO and DMF, and moderate to lower solubility in less polar solvents like ACN and THF, provides a starting point for solvent selection. Accurate experimental determination of these values will enable researchers to make informed decisions regarding compound handling, assay development, and process optimization, ultimately accelerating the journey from discovery to application.
References
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13). National Center for Biotechnology Information. [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022, November 15). AIChE Journal. [Link]
-
Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules - PMC. (2022, May 18). National Center for Biotechnology Information. [Link]
-
Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020, November 16). Springer Nature. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. (2022, May 18). Chemical Reviews. [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Class. [Link]
-
Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
-
Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. [Link]
-
Chemoenzymatic Relay Synthesis of Quinolines: Laccase/TEMPO/D-Glucose-Based Ionic Salt/atm O2-Catalyzed Chemoselective Oxidation of 2-Aminobenzyl Alcohols. (2026, February 23). ACS Sustainable Chemistry & Engineering. [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC. (2024, July 4). National Center for Biotechnology Information. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
-
4-bromoquinoline. ChemSynthesis. [Link]
-
4-Phenyl-3-quinolinol. PubChem. [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]
-
Polar aprotic solvent. Wikipedia. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]
-
Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. [Link]
-
In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023, January 5). MDPI. [Link]
-
Green Chemistry. Royal Society of Chemistry. [Link]
-
polar aprotic solvents: Topics by Science.gov. Science.gov. [Link]
Sources
- 1. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
